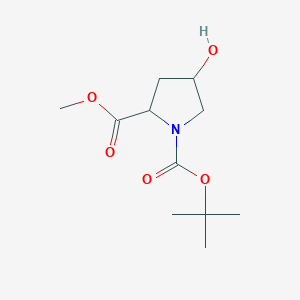

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Overview

Description

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a pyrrolidine-based compound featuring two ester groups (tert-butyl and methyl) and a hydroxyl group at the 4-position. Its structure is pivotal in medicinal chemistry as a chiral building block for synthesizing peptidomimetics and protease inhibitors. The compound exists in multiple stereoisomeric forms, such as (2R,4R), (2R,4S), (2S,4R), and (2S,4S), which significantly influence its physicochemical and biological properties .

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl bromoacetate and 2-methyl-4-hydroxypyrrolidine in the presence of a base such as sodium hydride . The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The compound’s stereochemistry and substituent modifications differentiate it from analogous pyrrolidine and piperidine derivatives.

Physicochemical Properties

- Hydroxyl Group Position : The 4-hydroxy group in pyrrolidine derivatives enhances hydrogen-bonding capacity compared to 3-hydroxy or 5-hydroxy isomers, impacting solubility and target binding .

- Ester Groups : The tert-butyl ester offers steric protection for the amine, while the methyl ester facilitates hydrolysis during downstream reactions .

Biological Activity

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 135042-17-0) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉N₀₅

- Molecular Weight : 245.27 g/mol

- Purity : Typically around 97%

- Physical Form : White powder

This compound functions primarily as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that stabilizes many client proteins involved in cancer cell signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, disrupting oncogenic signaling and promoting apoptosis in cancer cells .

Inhibition of HSP90

Research indicates that compounds similar to this compound have shown significant anti-tumor activity through the inhibition of HSP90. For example, studies have demonstrated that HSP90 inhibitors can destabilize various client proteins such as AKT, HER-2, and CDK4, which are crucial for tumor growth and survival .

Case Study: Preclinical Trials

In preclinical models, the compound has been tested for its efficacy in treating various cancers. For instance:

- Breast Cancer Models : Administration of HSP90 inhibitors resulted in reduced tumor size and increased apoptosis rates in xenograft models.

- Melanoma Studies : Similar compounds have shown promise in clinical trials, demonstrating anti-tumor activity without significant toxicity at therapeutic doses .

Data Table: Biological Activity Summary

Structural Insights

The compound's structure includes a pyrrolidine ring with hydroxyl and dicarboxylate functionalities that contribute to its biological activity. The twisted conformation of the pyrrolidine ring allows for effective binding to the ATP-binding site of HSP90, enhancing its inhibitory effects .

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments indicate potential hazards. The GHS classification includes warnings for harmful effects if ingested or inhaled. Precautionary measures are necessary during handling to mitigate risks associated with exposure .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate?

The compound is typically synthesized via multi-step protection strategies. For example, the hydroxyl group at the 4-position can be introduced through stereoselective reduction or functionalization of a precursor. A documented method involves dissolving the 4-hydroxy intermediate in anhydrous dichloromethane under a nitrogen atmosphere and reacting it with acylating agents like 4-nitrobenzoyl chloride to form derivatives (e.g., (2S,4R)-4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate) . Key steps include:

- Use of inert atmospheres to prevent oxidation.

- Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl ester.

- Validation of intermediates via NMR and mass spectrometry .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on a combination of:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (2S,4R) vs. (2S,4S) configurations) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed mass; deviations < 0.001 Da indicate purity) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1745 cm for esters) .

- X-ray Crystallography : For unambiguous stereochemical assignment, though less common due to crystallization challenges .

Q. Advanced: How can researchers optimize the stereochemical outcome during the synthesis of derivatives?

Stereochemical control is critical for biological activity. Strategies include:

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (2S,4R)-configured precursors) .

- Asymmetric Catalysis : Palladium-catalyzed cross-couplings or enzymatic reductions to favor specific diastereomers .

- Chromatographic Resolution : Chiral HPLC or flash chromatography to separate stereoisomers (e.g., resolving (2S,4R) from (2S,4S) derivatives) .

Q. Advanced: How to address discrepancies between calculated and observed spectral data?

Discrepancies in spectral data (e.g., mass or NMR shifts) often arise from:

- Rotameric Equilibria : Detectable in C NMR as split peaks for labile protons (e.g., tert-butyl groups) .

- Solvent Effects : Compare spectra across solvents (CDCl vs. DMSO-d) to confirm assignments.

- Isotopic Impurities : Verify using high-resolution MS and elemental analysis .

- Dynamic NMR : Variable-temperature NMR to resolve overlapping signals from conformational exchange .

Q. Advanced: What strategies are employed to functionalize the 4-hydroxy group for drug synthesis?

The 4-hydroxy group is a key site for derivatization:

- Acylation : React with activated esters (e.g., 4-nitrobenzoyl chloride) under mild conditions (CHCl, room temperature) to introduce electrophilic groups .

- Mitsunobu Reaction : Convert hydroxyl to ethers or amines using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Protection-Deprotection : Temporarily protect the hydroxyl as a silyl ether (e.g., TBS) during multi-step syntheses .

Q. Advanced: What are the best practices for handling sensitive intermediates in multi-step syntheses?

Key considerations include:

- Moisture Sensitivity : Store hygroscopic intermediates (e.g., Boc-protected amines) under nitrogen or argon .

- Low-Temperature Reactions : Perform lithiations or Grignard reactions at −78°C to prevent side reactions .

- Catalytic Transfer Hydrogenation : Use Pd/C or Raney nickel under controlled hydrogen pressure to reduce azides or nitro groups without over-reduction .

- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and minimize degradation .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.